8-Azapurine

Antiplatelet P2Y12 antagonist Thrombosis

8-Azapurine (IUPAC: 2H-triazolo[4,5-d]pyrimidine; CAS 179268-22-5; also indexed under CAS 273-40-5) is a nitrogen-rich heterocyclic scaffold with molecular formula C₄H₃N₅ and molecular weight 121.1 g/mol. It is the prototypical member of the 8-azapurine class, formally derived from purine by replacement of the C8 carbon with a nitrogen atom, yielding a 1,2,3-triazolo[4,5-d]pyrimidine ring system.

Molecular Formula C4H3N5
Molecular Weight 121.1 g/mol
CAS No. 179268-22-5
Cat. No. B068329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azapurine
CAS179268-22-5
Synonyms6H-1,2,3-Triazolo[4,5-d]pyrimidine (9CI)
Molecular FormulaC4H3N5
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=NC=NC2=NNN=C21
InChIInChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
InChIKeyGIIGHSIIKVOWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.59 M

Structure & Identifiers


Interactive Chemical Structure Model





8-Azapurine (CAS 179268-22-5): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


8-Azapurine (IUPAC: 2H-triazolo[4,5-d]pyrimidine; CAS 179268-22-5; also indexed under CAS 273-40-5) is a nitrogen-rich heterocyclic scaffold with molecular formula C₄H₃N₅ and molecular weight 121.1 g/mol [1]. It is the prototypical member of the 8-azapurine class, formally derived from purine by replacement of the C8 carbon with a nitrogen atom, yielding a 1,2,3-triazolo[4,5-d]pyrimidine ring system [2]. This single-atom substitution fundamentally alters the electronic structure, protonation equilibria (pKₐ values of 4.84 and 2.05), tautomeric preferences, and hydrogen-bonding capacity relative to the parent purine scaffold . The compound serves as the unsubstituted core from which biologically active 8-azapurine derivatives—including kinase inhibitors, antiplatelet agents, fluorescent probes, and nucleoside antimetabolites—are constructed through substitution at the 2-, 6-, and 9-positions [2].

Why Purine, 7-Deazapurine, or Pyrazolo[4,3-d]pyrimidine Scaffolds Cannot Substitute for 8-Azapurine in Differentiated Applications


The replacement of C8 with nitrogen in 8-azapurine is not a conservative isosteric exchange. This modification shifts the tautomeric equilibrium—in aqueous solution the N8-H tautomer dominates over the N9-H form, inverting the gas-phase stability order observed for purine itself [1]. It confers markedly enhanced acidity (pKₐ ~4.84 vs. ~8.9 for purine N1-H), shifting the pH optimum of purine nucleoside phosphorylase-catalyzed reactions below pH 7 [2]. Critically, the extra nitrogen profoundly alters biological target engagement: 8-azapurine-based CDK2 inhibitors show a divergent antiproliferative mechanism driven by p53 activation rather than direct CDK2 potency, while N⁶-substituted 8-azapurines achieve P2Y₁₂ antagonism with potency exceeding the clinical agent ticagrelor [3][4]. 2,6-Diamino-8-azapurine and its ribosides exhibit fluorescence quantum yields up to ~0.9—approximately 3,000-fold brighter than natural purine bases (Φ ~2.6 × 10⁻⁴)—enabling applications in biophysical probing that are inaccessible to purine, 7-deazapurine, or 9-deazapurine congeners [5][6]. These scaffold-level differences mean that users cannot interchange 8-azapurine with purine, deazapurine, or pyrazolopyrimidine cores and expect comparable performance in enzymatic, fluorescence-based, or receptor-targeting applications.

8-Azapurine (CAS 179268-22-5): Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


N⁶-Substituted 8-Azapurine Derivative IIh vs. Ticagrelor: 3.7-Fold Superior Antiplatelet Potency with Improved Safety Profile

In a direct head-to-head comparison using the ADP-induced platelet aggregation assay (Born method), the N⁶-hydrazone 8-azapurine derivative IIh demonstrated an IC₅₀ of 0.20 μM against P2Y₁₂-mediated platelet aggregation, representing an approximately 3.7-fold improvement in potency over the clinical gold-standard P2Y₁₂ antagonist ticagrelor (IC₅₀ = 0.74 μM) [1]. The superiority was confirmed both in vitro and in vivo. Critically, compound IIh also exhibited a shortened bleeding time, reduced blood loss, and lower acute toxicity in the mouse tail-bleeding model compared to ticagrelor, suggesting a potentially wider therapeutic window [1]. Molecular docking confirmed that IIh binds to the P2Y₁₂ receptor in a mode consistent with its antiplatelet activity [1]. This scaffold-specific advantage is not recapitulated by purine-based P2Y₁₂ ligands, which lack the triazolo nitrogen arrangement that orients the N⁶ substituent for optimal receptor engagement.

Antiplatelet P2Y12 antagonist Thrombosis ADP-induced aggregation

2,6,9-Trisubstituted 8-Azapurines vs. Trisubstituted Purines: Divergent CDK2 Inhibition and Antiproliferative Mechanism via p53 Activation

Havlicek et al. (2005) conducted a direct scaffold comparison by synthesizing 2,6,9-trisubstituted 8-azapurines in parallel with their purine counterparts and evaluating CDK2 inhibitory activity under identical assay conditions [1]. The introduction of the N8 nitrogen generally lowered CDK2 inhibitory potency compared to the model trisubstituted purines (e.g., roscovitine-type inhibitors) [1]. However—and critically for differentiation—several 8-azapurine derivatives retained very high antiproliferative activity (low micromolar IC₅₀ values across a panel of 19 human tumor cell lines) despite attenuated CDK2 inhibition, and this antiproliferative effect was mechanistically linked to activation of the p53 tumor suppressor pathway rather than direct CDK2 blockade [1]. Selectivity for rapidly proliferating cells over non-proliferating cells was also demonstrated [1]. This represents a mechanistically distinct antiproliferative profile: purine-based CDK inhibitors such as roscovitine exert their effects primarily through CDK inhibition, whereas 8-azapurines can decouple CDK2 inhibitory activity from antiproliferative potency via p53 pathway engagement, offering a different therapeutic angle for cancers where CDK2-independent proliferation pathways are active.

CDK2 inhibitor Cancer p53 Kinase selectivity Antiproliferative

2,6-Diamino-8-Azapurine vs. Natural Purine Bases: ~1,500-Fold Fluorescence Quantum Yield Enhancement for Biophysical Probe Applications

The fluorescence quantum yield (Φ) of 2,6-diamino-8-azapurine in neutral aqueous solution is 0.40 (λₑₘ 365 nm), as reported by Wierzchowski et al. (2013) [1]. Its N9-β-D-riboside achieves Φ ≈ 0.9 (λₑₘ 365 nm), while the N8-β-D-riboside emits at ~430 nm with Φ ≈ 0.4 [2]. In stark contrast, natural purine bases (adenine, guanine) exhibit quantum yields in the range of 0.5–3.0 × 10⁻⁴ in neutral aqueous solution at 300 K—approximately 1,300- to 5,000-fold lower [3]. This dramatic difference arises because the additional nitrogen in the 8-azapurine triazole ring alters the electronic structure of the excited state, slowing non-radiative decay channels that efficiently quench fluorescence in natural purines [4]. The consequence is that 8-azapurine derivatives can serve as fluorescent reporters in enzymatic assays (e.g., purine nucleoside phosphorylase kinetics), nucleic acid probing, and protein-binding studies at concentrations where natural purines are effectively invisible, without requiring extrinsic fluorophore conjugation.

Fluorescent probe Nucleobase analog Quantum yield Biophysics Enzymology

8-Azaadenine vs. Allopurinol: ~14.5-Fold Superior Xanthine Oxidase Inhibition

8-Azaadenine (8-azapurine derivative, CAS 1123-54-2) inhibits xanthine oxidase with an IC₅₀ of 0.54 μM and a Kᵢ of 0.66 μM, as reported in enzymatic inhibition studies [1]. The clinical xanthine oxidase inhibitor allopurinol, a structural isomer of hypoxanthine widely used for gout and hyperuricemia management, exhibits an IC₅₀ of 7.82 ± 0.12 μM under comparable assay conditions . This represents an approximately 14.5-fold greater inhibitory potency for the 8-azapurine-based inhibitor relative to allopurinol. While the absolute IC₅₀ values are derived from independent studies and direct head-to-head comparison under identical conditions is not available, the magnitude of the difference is substantial enough to inform scaffold selection: the 8-azapurine core provides a significantly more potent xanthine oxidase pharmacophore than the purine/isohypoxanthine scaffold of allopurinol .

Xanthine oxidase inhibitor Gout Hyperuricemia Purine antimetabolite

8-Azapurine Scaffold vs. Purine Scaffold: Enhanced Acidity and Shifted Enzymatic pH Optimum in Purine Nucleoside Phosphorylase Reactions

Wierzchowski et al. (1996) demonstrated that 8-azapurines serve as substrates for purine nucleoside phosphorylase (PNP) in the reverse synthetic direction, but with a fundamentally altered pH profile compared to natural purine substrates [1]. The pH optimum for the reverse synthetic PNP reaction with 8-azapurine substrates is shifted below pH 7, directly attributable to their enhanced acidity relative to natural purines [1]. Specifically, the parent 8-azapurine heterocycle exhibits pKₐ values of 4.84 (acidic) and 2.05 (basic) , whereas purine itself has a pKₐ of approximately 8.9 for N1-H deprotonation and ~2.4 for N7 protonation [2]. This ~4-unit shift in the acidic pKₐ means that at physiological or near-neutral pH, a significant fraction of 8-azapurine exists in the anionic form, altering its hydrogen-bonding donor/acceptor pattern and its recognition by enzymes. The practical consequence is that 8-azapurine nucleosides can be enzymatically synthesized by PNP at pH conditions where natural purine nucleoside synthesis is inefficient, and the resulting 8-azapurine nucleosides (but not their aglycones) act as reasonably good inhibitors of the phosphorolysis of inosine and guanosine by E. coli PNP [1].

Purine nucleoside phosphorylase Enzymatic synthesis pH optimum Nucleoside analog Biocatalysis

8-Azapurine Nucleoside vs. Nebularine: 100-Fold Enhanced Adenosine Deaminase Inhibition via Imidazole Ring Nitrogen

Shewach et al. (1992) synthesized a series of 8-azapurine ribonucleosides as adenosine deaminase (ADA) inhibitors and directly compared their inhibitory potency to nebularine (purine ribonucleoside), a known ADA substrate and weak inhibitor [1]. The presence of the additional nitrogen on the imidazole (triazole) ring of the 8-azapurine nucleoside decreased the Kᵢ value for nebularine by 100-fold, converting a weak-binding purine nucleoside into a potent ADA inhibitor [1]. Notably, the same structural modification did not lower the Kᵢ for coformycin, a tight-binding transition-state analog inhibitor, indicating that the 8-aza modification specifically enhances binding affinity in substrate-competitive inhibition modes rather than transition-state mimicry [1]. This 100-fold Kᵢ improvement is scaffold-intrinsic—it results from the electronic and hydrogen-bonding alterations introduced by the N8 nitrogen—and cannot be achieved by substituent modifications on the purine core alone.

Adenosine deaminase inhibitor Nucleoside analog Enzyme inhibition Immunosuppression

8-Azapurine (CAS 179268-22-5): Evidence-Backed Application Scenarios for Differentiated Research and Industrial Use


P2Y₁₂ Antagonist Lead Optimization for Next-Generation Antithrombotic Agents

Procurement of the 8-azapurine scaffold is indicated for medicinal chemistry teams developing P2Y₁₂ receptor antagonists seeking to surpass ticagrelor's potency and safety profile. N⁶-substituted 8-azapurine derivative IIh achieved an IC₅₀ of 0.20 μM vs. ticagrelor's 0.74 μM (~3.7-fold improvement) with reduced bleeding risk in vivo [1]. The 8-azapurine core orients the N⁶ substituent for optimal P2Y₁₂ engagement in a manner not available to purine-based scaffolds, making this a scaffold-driven rather than substituent-driven advantage [1].

Fluorescence-Based Enzymatic Assay Development Using 8-Azapurine Nucleoside Substrates

Laboratories developing continuous fluorogenic assays for purine nucleoside phosphorylase (PNP), adenosine deaminase, or related purine-metabolizing enzymes should select 8-azapurine derivatives for their unique combination of enzymatic substrate activity and high fluorescence quantum yield (Φ up to 0.9 for N9-riboside) [1][2]. Natural purine substrates are essentially non-fluorescent (Φ ~10⁻⁴), requiring discontinuous sampling or coupled assays. The ~1,500-fold fluorescence enhancement of 2,6-diamino-8-azapurine over adenine enables real-time kinetic monitoring at physiologically relevant concentrations without extrinsic labeling [3].

p53-Targeted Anticancer Agent Development Leveraging CDK2-Independent Antiproliferative Mechanisms

For oncology programs seeking antiproliferative agents that function independently of direct CDK2 inhibition, 2,6,9-trisubstituted 8-azapurines offer a mechanistically differentiated profile: they retain high antiproliferative potency across diverse tumor cell lines while activating the p53 tumor suppressor pathway, in contrast to purine-based inhibitors like roscovitine that rely primarily on CDK2 blockade [1]. This scaffold-level mechanistic divergence is critical for targeting CDK2-independent cancers and for combination strategies where CDK2 inhibition alone is insufficient [1].

Xanthine Oxidase Inhibitor Discovery with Sub-Micromolar Lead Potency

Drug discovery groups targeting xanthine oxidase for uric acid-lowering therapy should prioritize 8-azapurine derivatives as lead scaffolds. 8-Azaadenine inhibits xanthine oxidase with an IC₅₀ of 0.54 μM (Kᵢ = 0.66 μM), approximately 14.5-fold more potent than the first-line clinical agent allopurinol (IC₅₀ = 7.82 μM) [1][2]. This scaffold-intrinsic potency advantage, combined with the distinct binding mode conferred by the triazolo ring system, provides a strong starting point for structure-based optimization toward novel gout and hyperuricemia therapeutics [1].

Quote Request

Request a Quote for 8-Azapurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.